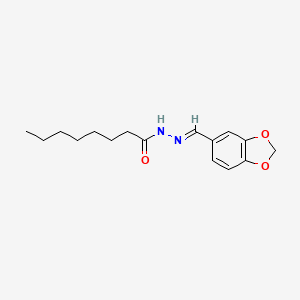![molecular formula C17H24N2O5S B5566885 {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” has a CAS Number of 465514-21-0 . It has a molecular weight of 269.32 . Another related compound is “2-(1,1-Dioxidothiomorpholin-4-yl)-3,3-dimethylbutanoic acid” with a CAS Number of 338963-05-6 and a molecular weight of 249.33 .
Molecular Structure Analysis
The InChI code for “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” is 1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) . The InChI code for “2-(1,1-Dioxidothiomorpholin-4-yl)-3,3-dimethylbutanoic acid” is 1S/C10H19NO4S/c1-10(2,3)8(9(12)13)11-4-6-16(14,15)7-5-11/h8H,4-7H2,1-3H3,(H,12,13) .
Physical And Chemical Properties Analysis
The boiling point of “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” is 222-223 . Both compounds are solid at ambient temperature .
Aplicaciones Científicas De Investigación
Kinetic Investigations and Lewis-Acid-Catalysis
Research conducted by D’Anna et al. (2008) in the field of organic chemistry highlights the significance of Lewis-acid-catalysis in the isomerization and rearrangement of phenylhydrazones. This study, although not directly on {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol, provides insights into similar compounds undergoing Lewis-acid-catalysis, which could be relevant for understanding the chemical behavior of the subject compound under study (D’Anna et al., 2008).
Identification and Analysis of Novel Compounds
In a forensic toxicology context, Nakajima et al. (2012) identified and analyzed novel compounds in commercial products. Their methods of isolation and identification, including liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry, could be applicable for analyzing {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Nakajima et al., 2012).
Photopolymerization and Polymer Chemistry
The development of photopolymerizable benzoxazines by Jin et al. (2011) opens up possibilities for {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol in the field of polymer chemistry. Their research into methacryloyl-functional benzoxazines and their properties under different conditions provides a framework for similar studies on related compounds (Jin et al., 2011).
Catalysis and Reaction Mechanisms
Ozcubukcu et al. (2009) investigated a new tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This research is relevant for understanding the catalytic potential of compounds structurally related to {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol in similar reactions (Ozcubukcu et al., 2009).
Solid State Interconversion and Coordination Networks
Burrows et al. (2010) explored the solid-state interconversion of cages and coordination networks via conformational change of a semi-rigid ligand. This study provides insights into the behavior of complex molecules in different states and could inform research on the structural dynamics of {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Burrows et al., 2010).
Synthesis and Chemical Transformation
Research by Dehmlow and Westerheide (1992) on the stereospecific transformation of methioninol into various compounds through acid-catalyzed rearrangement demonstrates the potential for complex chemical transformations. This research could guide the synthesis and transformation processes of {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Dehmlow & Westerheide, 1992).
Propiedades
IUPAC Name |
[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c20-12-14-11-19(4-7-24-13-14)17(21)15-2-1-3-16(10-15)18-5-8-25(22,23)9-6-18/h1-3,10,14,20H,4-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHJWTKSSOPYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(1,1-Dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)


![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)
